Product packaging for Pyrazolo[1,5-a]pyrimidin-7-amine(Cat. No.:CAS No. 1194-63-4)

Pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B181362
CAS No.: 1194-63-4
M. Wt: 134.14 g/mol
InChI Key: WPFZGADUIUVTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrazolo[1,5-a]pyrimidin-7-amine is a privileged chemical scaffold in medicinal chemistry and drug discovery, recognized for its versatile applications as a potent inhibitor for various therapeutic targets. This fused, planar N-heterocyclic system is a prominent core structure in the development of protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Its significance is highlighted by its presence in approved and investigational drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used to treat NTRK fusion-positive solid tumors . The compound's broad research value is further demonstrated in studies for anti-mycobacterial agents, where derivatives have exhibited potent growth inhibition of Mycobacterium tuberculosis by acting as inhibitors of mycobacterial ATP synthase . The structural motif of Pyrazolo[1,5-a]pyrimidine allows for extensive synthetic modifications at various positions, enabling fine-tuning of electronic properties, lipophilicity, and binding affinity to biological targets . This synthetic versatility facilitates comprehensive Structure-Activity Relationship (SAR) studies, making it an ideal template for combinatorial library design . Researchers utilize this core to develop inhibitors for a wide array of kinases beyond Trk, including CK2, EGFR, B-Raf, MEK, CDK1, CDK2, CDK12, and CDK13, which are implicated in numerous oncogenic signaling pathways . The compound serves as a key intermediate for further functionalization through modern synthetic methods, including palladium-catalyzed cross-coupling and direct C-H functionalization, allowing for the introduction of diverse functional groups such as thiocyanate at the C3 position to explore novel chemical space and enhance biological activity . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B181362 Pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1194-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFZGADUIUVTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572190
Record name Pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-63-4
Record name Pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodologies for Pyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives

Cyclization Approaches for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Formation

The construction of the fused pyrazolo[1,5-a]pyrimidine system is predominantly achieved through cyclization reactions. nih.gov These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. nih.govresearchgate.net A widely adopted and efficient strategy is the condensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. nih.govmdpi.commdpi.com This approach allows for versatile structural modifications at multiple positions of the final product. mdpi.com

Condensation Reactions of 5-Aminopyrazoles

The reaction of 5-aminopyrazoles with suitable bielectrophiles is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgbeilstein-journals.org The nucleophilic nature of the 5-aminopyrazole, with its reactive amino group and pyrazole ring nitrogens, allows for cyclocondensation with a variety of electrophilic partners. nih.govbeilstein-journals.org

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently utilized and classical method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.com In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the fused pyrimidine ring. nih.gov These reactions are often carried out under acidic or basic conditions, and the use of catalysts can facilitate the process. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields the corresponding dihydroxy-pyrazolo[1,5-a]pyrimidine. nih.gov Similarly, the condensation of 5-aminopyrazoles with β-ketoesters in refluxing acetic acid with a catalytic amount of sulfuric acid has been reported to produce pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org

Reactant 1Reactant 2ConditionsProductYieldReference
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethoxide, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89% nih.gov
4-Cyano/carboxylate-5-aminopyrazoleAcetylacetoneAcetic acid, sulfuric acid, refluxPyrazolo[1,5-a]pyrimidine derivative- beilstein-journals.org
3-Substituted-5-amino-1H-pyrazoles2-Acetylcyclopentanone-Cyclopentapyrazolo[1,5-a]pyrimidineGood nih.gov

This table provides examples of condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds.

Enaminones and chalcones serve as valuable 1,3-bielectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 5-aminopyrazoles with enaminones typically proceeds through a Michael addition of the amino group, followed by intramolecular cyclization and elimination of a secondary amine. nih.gov This method has been employed to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines, including those with halogen substituents. nih.gov For example, a one-pot, three-component reaction of aminopyrazoles, enaminones, and sodium halides in the presence of potassium persulfate (K2S2O8) affords 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

Chalcones (α,β-unsaturated ketones) can also be used, though their reactions with 5-aminopyrazoles can sometimes lead to mixtures of the desired pyrazolo[1,5-a]pyrimidine and its dihydrogenated analogue, requiring specific conditions or an additional oxidation step to achieve the fully aromatic product. rsc.org An iodine-catalyzed three-component reaction of amino pyrazoles, chalcones, and diselenides has been developed to produce 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org

Reactant 1Reactant 2Other ReagentsConditionsProductYieldReference
Amino pyrazoleEnaminoneSodium halide, K2S2O8-3-Halo-pyrazolo[1,5-a]pyrimidine- nih.govnih.gov
Amino pyrazoleChalconeDiaryl/dialkyl diselenide, I2-3-Selenylated pyrazolo[1,5-a]pyrimidine- rsc.org
5-Amino-3-carboethoxy-1H-pyrazoleChalconeNaF-alumina, Na2S2O8-Ethyl-5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylate- rsc.org

This table highlights the use of enaminones and chalcones in the synthesis of pyrazolo[1,5-a]pyrimidines.

The reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds provides another route to the pyrazolo[1,5-a]pyrimidine core. organic-chemistry.org The reaction mechanism typically involves a Michael addition of the 5-amino group to the β-carbon of the unsaturated system, followed by cyclization. beilstein-journals.org For instance, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles has been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity. organic-chemistry.org The reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in acetic acid and ethanol (B145695) has also been described to yield pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org

Reactant 1Reactant 2ConditionsProductYieldReference
N-Unsubstituted 5-aminopyrazoleβ,γ-Unsaturated γ-alkoxy-α-keto esterEthanol, reflux7-Ester substituted pyrazolo[1,5-a]pyrimidine68-95% organic-chemistry.org
5-Aminopyrazole4-Alkoxy-1,1,1-trifluoro-3-alken-2-oneAcetic acid, ethanol7-Trifluoromethylpyrazolo[1,5-a]pyrimidine- beilstein-journals.org

This table illustrates the synthesis of pyrazolo[1,5-a]pyrimidines from α,β-unsaturated carbonyl compounds.

Acetylenic esters are effective bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives from 5-aminopyrazoles. An efficient and environmentally friendly approach involves the reaction of aminopyrazoles with acetylenic esters such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, or ethyl propiolate in aqueous media under ultrasound irradiation, catalyzed by potassium bisulfate (KHSO4). bme.hu The proposed mechanism involves protonation of the ester's carbonyl oxygen by KHSO4, facilitating an aza-Michael addition of the aminopyrazole, followed by cyclization and elimination to form the pyrazolopyrimidine ring system. bme.hu

This table showcases the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones using acetylenic esters.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple and readily available starting materials in a single step. researchgate.netajol.info These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.net

A common MCR approach involves the one-pot reaction of 5-aminopyrazoles, aldehydes, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov For example, a domino three-component condensation-oxidation reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in refluxing ethanol provides a straightforward route to 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles without the need for a catalyst. academie-sciences.fr Another notable MCR involves the Rh-catalyzed reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides to afford a range of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com

ReactantsConditionsProductReference
Aldehyde, 3(5)-Amino-5(3)-methylpyrazole, MalononitrileEthanol, reflux2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile academie-sciences.fr
Aldehydes, Aminopyrazoles, Sulfoxonium ylidesRh catalystSubstituted pyrazolo[1,5-a]pyrimidines mdpi.com
4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, Triethyl orthoformate, Carbonyl/Nitrile compound-Substituted pyrazolo[1,5-a]pyrimidine researchgate.net

This table provides examples of multi-component reactions for the synthesis of pyrazolo[1,5-a]pyrimidines.

Ring Closure Metathesis

Ring closure metathesis (RCM) has emerged as a powerful tool for the synthesis of complex cyclic structures, including macrocycles containing the pyrazolo[1,5-a]pyrimidine core. mdpi.com This reaction, often employing Grubbs catalysts, facilitates the formation of new carbon-carbon double bonds through the intramolecular rearrangement of a diene. In the context of pyrazolo[1,5-a]pyrimidine synthesis, RCM allows for the construction of macrocyclic structures that exhibit atropisomerism due to restricted rotation. encyclopedia.pub The stereochemistry of the substituents on the pyrazolo[1,5-a]pyrimidine scaffold plays a crucial role in controlling the final conformation of the resulting macrocycle. encyclopedia.pub

Advanced Synthetic Techniques

To enhance efficiency, yield, and environmental compatibility, a range of advanced synthetic techniques have been applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines.

Microwave-Assisted Synthesis

Microwave irradiation has been extensively utilized to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, significantly reducing reaction times and often improving yields. nih.govresearchgate.net This technique is particularly effective in multicomponent reactions and cyclization processes. nih.gov For instance, a one-pot, microwave-assisted synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported to produce yields of 75–92% in just 30 minutes. Another notable application is the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles under solvent-free microwave conditions. acs.orgresearchgate.net This method is lauded for its operational simplicity and high atom economy. acs.orgresearchgate.net

Microwave assistance has also been effectively combined with palladium-catalyzed reactions. For example, the synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has been achieved through a palladium-catalyzed, microwave-assisted, solvent-free reaction of β-halovinyl/aryl aldehydes with aminopyrazoles. nih.gov Furthermore, a one-pot, two-step process for 7-substituted pyrazolo[1,5-a]pyrimidines involving a Pd-catalyzed direct C-H arylation followed by saponification-decarboxylation has been developed under microwave irradiation, offering advantages in terms of convenience and yield. rsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Starting MaterialsReaction ConditionsProductYield (%)Reference
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazolesMicrowave, Solvent-free6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesHigh acs.orgresearchgate.net
β-Halovinyl/aryl aldehydes, 3- or 5-AminopyrazolesPd-catalyst, Microwave, Solvent-freePyrazolo[1,5-a]pyrimidinesHigh nih.gov
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, Benzimidazole (B57391) derivativesPd-catalyst, Microwave (200W, 150°C, 6h)Substituted 5-(benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidines34-93 nih.gov
3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, Various aminesCuI, Ligand, DEG, Microwave (80°C, 1h)3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines60-93 mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that has proven effective in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hubme.hu The application of ultrasound can lead to enhanced reaction rates and yields, often in aqueous media, which aligns with the principles of green chemistry. eurjchem.comeurjchem.com A notable example is the synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives through the reaction of 5-aminopyrazole with various formylated active proton compounds in the presence of potassium bisulfate (KHSO4) in an aqueous medium under ultrasound irradiation. eurjchem.comeurjchem.com This method offers a simple and efficient route to these compounds. eurjchem.com

Research has also demonstrated the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with alkynes in the presence of KHSO4 and ultrasound assistance in aqueous ethanol, resulting in good yields. researchgate.netbme.hubme.hu The cavitation induced by ultrasound generates localized hot spots, which can enhance regioselectivity and significantly shorten reaction times.

Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Starting MaterialsReaction ConditionsProductYieldReference
5-Aminopyrazole, Formylated active proton compoundsKHSO4, Aqueous medium, UltrasoundSubstituted pyrazolo[1,5-a]pyrimidinesHigh eurjchem.comeurjchem.com
Aminopyrazoles, Symmetric/non-symmetric alkynesKHSO4, Aqueous ethanol, UltrasoundPyrazolo[1,5-a]pyrimidin-7(4H)-onesGood researchgate.netbme.hubme.hu
Enaminones, Hydrazine hydrateUltrasound irradiationPyrazolo[1,5-a]pyrimidin-7-amine derivativesNot specified

Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net Key strategies include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), solvent-free reaction conditions, and the application of energy-efficient techniques such as microwave and ultrasound irradiation. nih.govresearchgate.neteurjchem.com

Solvent-free protocols, often combined with microwave irradiation, have been shown to reduce reaction times from hours to minutes and significantly improve yields to between 85-97%. The use of aqueous media, as seen in ultrasound-assisted synthesis with KHSO4, further exemplifies the shift towards greener synthetic routes. bme.hubme.hueurjchem.com These approaches not only minimize environmental impact but also often lead to simpler work-up procedures and higher purity products. acs.orgresearchgate.net

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide variety of substituents. nih.gov These methods are crucial for creating structural diversity and fine-tuning the biological activity of these compounds. researchgate.net

The Buchwald-Hartwig and Suzuki cross-coupling reactions are prominent examples of palladium-catalyzed methods used in the synthesis of this compound derivatives.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It has been successfully employed to introduce various amine functionalities onto the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov For instance, after selective substitution at the C7 position, palladium-catalyzed Buchwald-Hartwig amination can be used to introduce benzimidazole and other amine groups at the C5 position. nih.gov This reaction is often carried out under microwave irradiation to enhance efficiency. nih.gov

The Suzuki coupling reaction facilitates the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl groups. This reaction typically involves the coupling of a halide (e.g., a chloro- or bromo-substituted pyrazolo[1,5-a]pyrimidine) with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov This method has been used to synthesize a variety of aryl-substituted pyrazolo[1,5-a]pyrimidines. For example, 5-chloropyrazolo[1,5-a]pyrimidine (B32228) can be coupled with boronic esters using a palladium catalyst like Pd(PPh3)4 to yield aryl derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
Reaction TypeSubstratesCatalyst/ReagentsProductYield (%)Reference
Buchwald–Hartwig Amination5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine derivative, BenzimidazolePalladium catalyst5-(Benzimidazol-1-yl) derivative61-77
Buchwald–Hartwig AminationSubstituted 5-chloro-pyrazolo[1,5-a]pyrimidines, BenzimidazolesTris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3, Toluene, Microwave5-(Benzimidazol-1-yl) derivatives34-93 nih.gov
Suzuki Coupling5-chloropyrazolo[1,5-a]pyrimidine, Indole-4-boronic acid pinacol (B44631) esterPd(PPh3)45-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine derivative55-61 nih.gov
Suzuki CouplingEthyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, Arylboronic acidsPd(PPh3)4, K2CO3, DMFDendritic architectures70-95
C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including the pyrazolo[1,5-a]pyrimidine scaffold. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Recent advancements have demonstrated the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent in aqueous media at ambient temperatures. researchgate.net This method employs potassium halide salts as the halogen source and offers an environmentally benign route to C3-halogenated derivatives, which are valuable intermediates for further diversification. researchgate.net Mechanistic studies suggest that the reaction proceeds via an electrophilic substitution pathway. researchgate.net

Copper-Promoted N-Arylation

Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, are a cornerstone for the synthesis of N-aryl amines. A simple and efficient ligand-free copper-promoted method has been developed for the N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides. researchgate.netresearchgate.net This protocol allows for the synthesis of both diarylamines and triarylamines by carefully controlling the reaction conditions. researchgate.netresearchgate.net The reaction demonstrates good tolerance to various functional groups and is scalable, making it suitable for both academic and industrial applications. researchgate.net

Furthermore, a microwave-assisted copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors has been reported. mdpi.com This efficient method utilizes a carbazole-based ligand and provides rapid access to 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines in high yields. mdpi.com The reaction tolerates a broad range of primary and secondary alkylamines, as well as arylamines. mdpi.com

Catalyst/ReagentReactantProductKey Features
Ligand-free CopperThis compound, Aryl iodideDi- and TriarylaminesGood functional group tolerance, scalable. researchgate.netresearchgate.net
CuI / Carbazole-based ligand5-Amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine, Various amines3,5-Bis-aminated pyrazolo[1,5-a]pyrimidinesMicrowave-assisted, short reaction times, high yields. mdpi.com

Functionalization and Derivatization Strategies

The ability to functionalize the pyrazolo[1,5-a]pyrimidine core at various positions is crucial for modulating its physicochemical and pharmacological properties. Strategies such as nucleophilic aromatic substitution, halogenation, and diversification of substituents at specific carbon atoms are widely employed.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a common method for introducing diverse functional groups at the electrophilic positions of the pyrimidine ring, particularly at the C5 and C7 positions. mdpi.com This strategy is extensively used in medicinal chemistry to introduce aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. mdpi.com

For instance, the chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution. mdpi.com This reactivity has been exploited to introduce various amines and other nucleophiles. mdpi.commdpi.com The synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines has been achieved, with the reaction conditions being dependent on the electronic properties of the reacting aromatic amine. mdpi.com Electron-donating groups on the amine favor milder conditions, while electron-withdrawing groups necessitate stronger basic conditions. mdpi.com

Introduction of Halogen Atoms

The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine scaffold serves two primary purposes: it can directly enhance biological activity or provide a handle for subsequent cross-coupling reactions.

A one-pot, three-component reaction has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. acs.org This method involves the cyclization of amino pyrazoles with enaminones or chalcones, followed by oxidative halogenation using sodium halides and potassium persulfate (K₂S₂O₈). acs.orgnih.gov This approach offers high yields and good functional group tolerance. nih.gov

Furthermore, regioselective halogenation at the C3 position can be achieved using N-halosuccinimides (NXS). acs.org A microwave-assisted, one-pot synthesis allows for the in situ formation of the pyrazolo[1,5-a]pyrimidine core followed by electrophilic halogenation with NXS. acs.org More recently, a hypervalent iodine(III)-facilitated regioselective C3 halogenation has been developed under aqueous and ambient conditions, providing an environmentally friendly alternative. researchgate.net Selective mono- and di-iodination can also be achieved by varying the stoichiometry of N-iodosuccinimide (NIS). researchgate.net

Reagent(s)Position of HalogenationKey Features
NaX / K₂S₂O₈C3One-pot, three-component reaction; oxidative halogenation. acs.orgnih.gov
NXSC3Microwave-assisted; electrophilic halogenation. acs.org
Potassium halides / Hypervalent iodine(III)C3Aqueous conditions, ambient temperature. researchgate.net
NISC3Stoichiometry-controlled mono- or di-iodination. researchgate.net

Diversification of Substituents at Specific Positions (C2, C3, C5, C6, C7)

The ability to introduce a variety of substituents at specific positions of the pyrazolo[1,5-a]pyrimidine ring is critical for fine-tuning its biological activity.

C2-Position: The C2 position can be functionalized through multi-step synthetic sequences. For example, starting from 5-amino-3-methylpyrazole, a series of reactions including cyclization, chlorination, and nucleophilic substitution can lead to diverse C2-methyl pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov

C3-Position: The C3 position is often functionalized via electrophilic substitution on the pre-formed pyrazolo[1,5-a]pyrimidine core or through the use of appropriately substituted pyrazole starting materials. Halogenation at this position, as previously discussed, provides a versatile handle for further modifications, such as the introduction of amino groups via palladium-catalyzed reduction of a nitro group. scispace.com

C5-Position: The C5 position can be functionalized using various synthetic strategies. For instance, starting with a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, selective nucleophilic substitution at the C7 position can be followed by Suzuki coupling reactions at the C5 position to introduce aryl or heteroaryl groups. mdpi.comnih.gov

C6-Position: The C6 position can be substituted through cyclization reactions. For example, microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles can yield 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Additionally, a domino three-component condensation-oxidation reaction of aldehydes, 3(5)-aminopyrazoles, and malononitrile can produce 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. academie-sciences.fr

C7-Position: The C7 amino group is a key site for derivatization. As mentioned in the context of copper-promoted N-arylation and nucleophilic aromatic substitution, this position is readily functionalized with a wide range of aryl and alkyl groups. researchgate.netresearchgate.netmdpi.com The high reactivity of a C7-chloro substituent makes it an excellent electrophilic partner for various nucleophiles. mdpi.com

PositionSynthetic StrategyExample of Introduced Substituent
C2Multi-step synthesis from substituted aminopyrazoleMethyl, (Benzyloxy)methyl mdpi.comnih.gov
C3Electrophilic substitution, reduction of nitro groupHalogen, Amino researchgate.netacs.orgscispace.com
C5Suzuki couplingAryl, Heteroaryl mdpi.comnih.gov
C6Cyclization reactionsAryldiazenyl, Carbonitrile nih.govacademie-sciences.fr
C7N-Arylation, Nucleophilic aromatic substitutionArylamino, Alkylamino, Morpholine (B109124) mdpi.comresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives

General Principles of SAR in Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

The pyrazolo[1,5-a]pyrimidine framework is considered a privileged scaffold in drug discovery, largely due to its synthetic versatility and rigid structure, which allows for systematic modifications to explore chemical space and optimize biological activity. nih.gov

The pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the pattern of substitution around the fused ring system. nih.gov Modifications at various positions can significantly alter a compound's interaction with biological targets, thereby affecting its efficacy and selectivity. nih.gov For instance, in the development of antitubercular agents, it was found that the most effective pyrazolo[1,5-a]pyrimidin-7-amine analogues contained a 3-(4-fluoro)phenyl group combined with a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents. nih.gov

Research into their anticancer potential has shown that the presence of electron-donating groups (EDGs), such as a 4-tolyl group or a 5-indolyl group, can result in higher biological activity against cancer cell lines compared to electron-withdrawing groups (EWGs). mdpi.com The strategic placement of diverse functional groups is enabled by various synthetic methods, including palladium-catalyzed cross-coupling and click chemistry, which enhances the structural diversity and biological activity of these compounds. nih.gov

A key structural feature of the pyrazolo[1,5-a]pyrimidine system is its fused, rigid, and planar N-heterocyclic structure. nih.govnih.gov This rigidity provides a stable framework that is highly suitable for chemical modifications at multiple positions. nih.gov The planarity of the core structure, along with appended groups like arylamides, can promote π–π stacking interactions with amino acid residues within the active site of target enzymes, such as PIM-1 kinase. mdpi.com This well-defined and rigid conformation reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinity.

Substitutions on the pyrazolo[1,5-a]pyrimidine scaffold directly influence the molecule's electronic properties and lipophilicity, which are critical determinants of its pharmacological profile. nih.gov For example, the introduction of electron-donating groups (EDGs) at position 7 of the fused ring has been shown to improve both absorption and emission behaviors in fluorescent applications, a principle that often translates to interactions with biological targets. rsc.org These modifications can affect the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, and participate in π–π stacking, all of which are crucial for binding to protein targets like kinases. nih.gov Manipulating lipophilicity through substituent choice is also essential for optimizing a compound's pharmacokinetic properties.

Positional Effects of Substitution on Biological Activity

The specific position of a substituent on the pyrazolo[1,5-a]pyrimidine core can have a dramatic effect on biological activity. SAR studies have often focused on exploring the impact of modifications at key positions, particularly C-2 and C-3.

The C-2 position of the pyrazolo[1,5-a]pyrimidine ring is a common site for modification, and substitutions here can significantly modulate a compound's activity. In the context of antitubercular agents, introducing polar functional groups at the C-2 position, such as a hydroxyl or an amino group, resulted in a significant loss of antimicrobial activity. acs.orgresearchgate.net In the development of selective PI3Kδ inhibitors, various substituents at the C-2 position were explored, with a methylene (B1212753) bridge often proving more potent than a carbonyl group in certain contexts. mdpi.com However, in other cases, a carbonyl group at this position was found to enhance activity. mdpi.com

Substituent at C-2Target/ActivityObserved EffectReference
Hydroxyl GroupAntitubercularLoss of activity acs.org
Amino GroupAntitubercularLoss of activity acs.org
Methylene BridgePI3Kδ InhibitionGenerally better potency for compounds lacking HBD functionality mdpi.com
Carbonyl GroupPI3Kδ InhibitionMay enhance activity in certain structures mdpi.com

The C-3 position is another critical point for substitution that significantly influences biological activity. For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the introduction of a carboxamide moiety at the C-3 position was found to significantly enhance TrkA inhibition. mdpi.com Further studies showed that incorporating specific groups like pyrazole-3-carbonitrile or a triazole at this position was crucial for achieving high potency against TrkA kinase. mdpi.com Similarly, SAR analysis of PIM-1 kinase inhibitors revealed that arylamide groups at the C-3 position were key for activity, with specific substitutions on the aryl ring leading to sub-micromolar inhibitory concentrations. mdpi.com

Substituent at C-3Target/ActivityObserved EffectReference
Carboxamide MoietyTrkA InhibitionSignificantly enhances activity mdpi.com
PicolinamideTrkA InhibitionSignificantly enhanced activity (IC50 = 1.7 nM for lead compounds) mdpi.com
Pyrazole-3-carbonitrileTrkA InhibitionCrucial for high activity mdpi.com
TriazoleTrkA InhibitionCrucial for high activity mdpi.com
Arylamide GroupsPIM-1 InhibitionKey for sub-micromolar activity (e.g., IC50 = 0.60 µM) mdpi.com

C-5 Position Substitutions

The C-5 position of the pyrazolo[1,5-a]pyrimidine scaffold is a key site for modification, with substitutions significantly influencing the biological activity of the derivatives. For instance, in the context of antitubercular agents, the introduction of a trifluoromethyl group at this position has been shown to be detrimental to the activity of 2,3,6-trimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. Conversely, the presence of a phenyl group at C-5, as seen in 2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, maintains moderate activity.

In the pursuit of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the C-5 position has been explored with various substituents. It has been suggested that indole (B1671886) derivatives at this position may form an additional hydrogen bond with Asp-787 in the enzyme's active site, enhancing selectivity. This highlights the potential for designing highly specific inhibitors by targeting this interaction. A summary of the effects of C-5 substitutions on antitubercular activity is presented in the table below.

CompoundR2R3R5R6MIC (μM) in 7H9/ADCMIC (μM) in 7H9/GCas
P22 CH3CH3CF3CH3>100>100
P24 CH3CH3PhenylCH312.53.13

Data sourced from a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents.

C-6 Position Substitutions

Modifications at the C-6 position of the pyrazolo[1,5-a]pyrimidine core have also been investigated to understand their impact on biological activity. For example, in the context of antitubercular activity, the introduction of a methyl group at the C-6 position, as in 2,3,6-trimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, results in a compound with moderate activity. Further studies have shown that while small substituents like methyl and halogen groups at the C-6 position are tolerated for GPR119 activity, larger substituents lead to a loss of activity. mdpi.com

The following table summarizes the antitubercular activity of a C-6 substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.

CompoundR2R3R5R6MIC (μM) in 7H9/ADCMIC (μM) in 7H9/GCas
P25 CH3CH3PhenylCH312.53.13

Data sourced from a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents.

C-7 Position Substitutions

The C-7 position of the pyrazolo[1,5-a]pyrimidine scaffold is a crucial determinant of biological activity and a key point for diversification. A variety of substitutions at this position have been explored, leading to the discovery of potent and selective inhibitors for a range of biological targets. For instance, the synthesis of novel 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with moderate inhibitory activity against cathepsin K. nih.gov Molecular docking studies of these derivatives have helped to elucidate their binding mode within the active site of the enzyme. nih.gov

In the development of PI3Kδ inhibitors, the C-7 position has been shown to be critical for interaction with the catalytic site of the enzyme. Specifically, a morpholine (B109124) ring at the C-7 position is thought to form a crucial hydrogen bond with Val-828 in the hinge region of PI3Kδ. mdpi.com This interaction is a key factor in the potency and selectivity of these inhibitors.

Furthermore, the development of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs has led to the identification of compounds with potent inhibitory activity against receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). mdpi.com The structure-activity relationship studies of these derivatives have provided valuable insights for the design of novel kinase inhibitors. mdpi.com

The following table presents data on a C-7 substituted pyrazolo[1,5-a]pyrimidine derivative with activity against PI3K isoforms.

CompoundR2R5R7PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
19 (benzyloxy)methylClmorpholino>10000>10000>10000>10000

Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors.

Tautomerism and its Implications for Biological Interactions

In a study on antitubercular agents, methylation was used to constrain the tautomeric form of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. O-methylation resulted in a derivative constrained to one tautomeric form, while N-methylation confined the structure to another tautomer and removed a hydrogen bond donor capability. nih.gov Both of these modifications led to a loss of antitubercular activity, highlighting the importance of the parent compound's ability to exist in a specific tautomeric state for its biological function. nih.gov This suggests that the precise tautomeric equilibrium of this compound is likely a critical factor in its interactions with biological targets.

Conformational Analysis and Bioactive Conformations

Studies on tetrahydropyrazolo[1,5-a]pyrimidines, which feature a reduced pyrimidine (B1678525) ring, have provided insights into the conformational lability of this bicyclic system. The reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidines can lead to the formation of stereoisomers with distinct conformational properties. mdpi.com The bicyclic core in the syn-configuration is conformationally stable, while the trans-configuration is a more labile system. mdpi.com This conformational flexibility in the trans-isomers may allow for better adaptation to the active site of a biological target. mdpi.com

In the context of casein kinase 2 (CK2) inhibitors, X-ray crystallography has revealed that the pyrazolo[1,5-a]pyrimidine ring system and a pendant 3-phenyl ring system adopt similar orientations in both open-chain and macrocyclic inhibitors. biorxiv.org This indicates that this particular conformation is the bioactive one, responsible for the observed inhibitory activity. biorxiv.org These findings underscore the importance of understanding the conformational preferences of this compound derivatives in the design of new therapeutic agents.

Anticancer and Antitumor Activities

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant anticancer and antitumor properties across a variety of cancer cell lines. nih.goveurjchem.comresearchgate.net For instance, a series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed noteworthy in vitro activity against the human colon tumor cell line HCT116, with one compound exhibiting an IC50 value of 0.0020 μM. eurjchem.comscispace.com

The cytotoxic effects of these compounds are attributed to various mechanisms, including the inhibition of vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDKs). scispace.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance anticancer efficacy. For example, the introduction of a methoxy (B1213986) group on an aryl moiety was found to boost activity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines. mdpi.com

Furthermore, certain N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines have shown dose-dependent cytotoxic activities against both HepG-2 and MCF-7 cells, with some compounds inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov

Kinase Inhibition

The primary mechanism behind the anticancer activity of many this compound derivatives is their ability to inhibit protein kinases. nih.govrsc.org These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. nih.gov The pyrazolo[1,5-a]pyrimidine structure is adept at mimicking ATP, enabling it to bind to the ATP-binding pocket of kinases and block their activity. rsc.orgnih.gov

Protein Kinase Inhibitors (General)

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of a broad range of protein kinases, making them attractive candidates for the development of targeted cancer therapies. nih.govrsc.org Their versatility allows for structural modifications that can fine-tune their selectivity and potency against specific kinase targets. nih.gov Research has demonstrated their effectiveness as both ATP-competitive and allosteric inhibitors. rsc.orgrsc.org This inhibitory action disrupts the signaling pathways that are frequently overactive in cancer cells, leading to reduced cell proliferation and tumor growth. rsc.org

Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK12, CDK13, CDK2, CDK7)

A significant area of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs). iitkgp.ac.innih.govacs.org CDKs are key regulators of the cell cycle, and their abnormal activity is a common feature of cancer. acs.orggoogle.com

Certain substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds have been identified as potent and selective inhibitors of CDK12 and/or CDK13, while showing selectivity against CDK7. iitkgp.ac.ingoogle.com These compounds can also act as selective Cyclin K degraders, which is a necessary cofactor for CDK12 and CDK13 activation. iitkgp.ac.ingoogle.com

Other derivatives have shown potent inhibitory activity against CDK2. For example, compounds 5h and 5i demonstrated CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, which is comparable to the known CDK inhibitor dinaciclib (B612106) (IC50 = 18 nM). nih.govresearchgate.net These compounds also showed potent activities against CDK1, CDK5, and CDK9. nih.govresearchgate.net Another compound, BS-194 , was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9 with IC50 values of 3, 30, 30, 250, and 90 nmol/L, respectively. acs.org

CompoundTarget KinaseIC50 (nM)Reference
5hCDK222 nih.govresearchgate.net
5iCDK224 nih.govresearchgate.net
Dinaciclib (reference)CDK218 nih.govresearchgate.net
BS-194CDK23 acs.org
CDK130 acs.org
CDK530 acs.org
CDK990 acs.org
CDK7250 acs.org
Tropomyosin Receptor Kinase (Trk) Inhibitors

The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several approved and clinical-stage Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.comnih.gov Trk kinases are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that, when fused with other genes, can act as oncogenic drivers in a variety of solid tumors. mdpi.comnih.gov

Marketed Trk inhibitors like Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov This scaffold is crucial for interacting with the hinge region of the kinase domain. mdpi.com Research has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based Trk inhibitors with high potency. For instance, some derivatives have shown IC50 values of less than 5 nM against Trk kinases. researchgate.net Structure-activity relationship studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with significant antitumor activity in xenograft mouse models. mdpi.com

Compound SeriesTarget KinaseIC50Reference
Macrocyclic pyrazolo[1,5-a]pyrimidine derivativesTrkA1 - 100 nM mdpi.com
Compounds 8a, 8f, 9a, 9b, 9fTrk< 5 nM researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have also emerged as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.orgresearchgate.net Overexpression or mutation of EGFR is a known driver in several cancers, including non-small cell lung cancer (NSCLC). rsc.orgresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold serves as a basis for developing ATP-competitive inhibitors that target the EGFR kinase domain. rsc.org

Recent studies have focused on designing dual inhibitors that target both EGFR and other related kinases like HER2. researchgate.net Several pyrazolopyrimidine derivatives have demonstrated potent dual inhibitory activity against both EGFR and HER2, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net For example, compound 6b was identified as a potent dual EGFR/HER2 kinase inhibitor with IC50 values of 0.126 μM and 0.083 μM, respectively. researchgate.net

CompoundTarget KinaseIC50 (µM)Reference
6aEGFR0.163 researchgate.net
HER20.116 researchgate.net
6bEGFR0.126 researchgate.net
HER20.083 researchgate.net
B-Raf and MEK Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway, which is frequently mutated in melanoma. rsc.orgresearchgate.netnih.gov Researchers have identified novel pyrazolo[1,5-a]pyrimidine derivatives as potent and selective B-Raf inhibitors. researchgate.netnih.gov

Structure-guided design has been employed to optimize these inhibitors, leading to compounds with enhanced enzyme and cellular potency. lookchem.com For instance, the introduction of groups at the 2-position of the scaffold that can interact with the kinase hinge region has proven to be a successful strategy. lookchem.com Some of these compounds are ATP-competitive and exhibit excellent cellular potency. nih.gov While the primary focus has been on B-Raf, the inhibitory effects of pyrazolo[1,5-a]pyrimidines on MEK kinases, another component of the same pathway, are also of significant interest in melanoma treatment. rsc.orgrsc.org X-ray crystallography studies have provided insights into the binding modes of these inhibitors, revealing that some can bind to B-Raf without forming a traditional hinge-binding hydrogen bond. researchgate.netosti.gov

Phosphatidylinositol 4-Kinase (PI4K) Inhibitors

Phosphatidylinositol 4-kinase (PI4K) is a family of lipid kinases essential for the replication of various RNA viruses. uochb.czrsc.org Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of PI4K, particularly the PI4KIIIβ isoform, making them potential broad-spectrum antiviral agents. uochb.czrsc.orggoogle.com

A notable example, PIK-93, which features a pyrazolo[1,5-a]pyrimidine core, demonstrated a significant inhibitory effect on PI4KIIIβ in vitro. rsc.org However, it also exhibited cross-reactivity with other lipid kinases. rsc.org Subsequent research has focused on developing more selective PI4KIIIβ inhibitors based on this scaffold to enhance their therapeutic potential and minimize off-target effects. uochb.czrsc.org

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is often overexpressed in various cancers. nih.gov This makes it an attractive target for cancer therapy. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent and selective inhibitors of Pim-1 kinase. nih.govresearchgate.netnih.gov

Initial virtual screening identified the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for developing Pim-1 inhibitors. nih.gov Subsequent optimization led to compounds that strongly inhibit Pim-1 and have been shown to suppress the phosphorylation of downstream targets like the BAD protein in cellular assays. nih.govresearchgate.net Some of these inhibitors have demonstrated high selectivity for Pim-1 over a large panel of other kinases, suggesting a potentially favorable safety profile. nih.gov

Compound/SeriesTarget KinaseKey FindingsReference(s)
Pyrazolo[1,5-a]pyrimidine derivativesPim-1Identified through virtual screening; potent and selective inhibitors. nih.gov
Selected pyrazolo[1,5-a]pyrimidine compoundsPim-1, Flt-3Strongly inhibited both kinases; suppressed BAD protein phosphorylation. nih.gov
Optimized pyrazolo[1,5-a]pyrimidine inhibitorsPim-1Highly selective against a panel of 119 oncogenic kinases. nih.gov
Other Specific Kinases (e.g., CHK1, DRAK1)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other important kinases.

CHK1 Inhibitors: Checkpoint kinase 1 (CHK1) is a key regulator of the cell cycle. nih.gov The pyrazolo[1,5-a]pyrimidine core has been successfully utilized as a template to design potent and selective CHK1 inhibitors. nih.govresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies have guided the modification of this scaffold to achieve high potency and selectivity for CHK1. nih.gov

DRAK1 Inhibitors: Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) is implicated in tumorigenesis. researchgate.net Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives as DRAK1 inhibitors, starting from known kinase inhibitor scaffolds and optimizing them for potency and selectivity against DRAK1. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govekb.egnih.gov The core structure allows for diverse modifications, leading to compounds with potent anticancer activity. nih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit protein kinases involved in cell cycle progression and survival. nih.govekb.eg For instance, a novel series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified as antiproliferative agents that were particularly effective against p21-deficient cells. nih.gov

Induction of Apoptosis

A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.govresearchgate.net Several studies have shown that treatment of cancer cells with these compounds leads to the activation of apoptotic pathways. researchgate.net For example, certain pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothiazole (B30445) conjugates were found to induce apoptosis in a caspase-3-dependent manner. researchgate.net This induction of apoptosis is often accompanied by cell cycle arrest, further contributing to the compound's anticancer activity. researchgate.net

Targeting Specific Cancer Cell Lines (e.g., HCT-116 colorectal carcinoma, HeLa)

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a range of human cancer cell lines.

HCT-116 Colorectal Carcinoma: Numerous studies have reported the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against the HCT-116 cell line. researchgate.netekb.egmdpi.comscispace.com For instance, some newly synthesized derivatives showed promising cytotoxic results against HCT-116 cells, with one compound exhibiting an IC50 value of 8.64 µM. ekb.eg Another study reported a compound with an exceptionally high activity, displaying an IC50 of 0.0020 μM against HCT-116 cells. scispace.com

HeLa (Cervical Cancer): The HeLa cell line has also been used to assess the anticancer potential of this class of compounds. researchgate.netekb.eg Certain pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against HeLa cells, highlighting their potential for the treatment of cervical cancer. researchgate.netekb.eg

Compound/SeriesCell LineIC50 ValueKey FindingsReference(s)
Compound 5bHCT-1168.64 µMPromising cytotoxic results compared to the standard. ekb.eg
Compound 14aHCT-1160.0020 µMDisplayed the highest activity among the tested compounds. scispace.com
Pyrazolo[1,5-a]pyrimidine derivativesHeLaNot specifiedShowed inhibitory activity against HeLa cells. researchgate.netekb.eg

Antiviral Activities

Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown considerable promise as antiviral agents. nih.govgoogle.comontosight.ai Their mechanism of action in this context is often linked to the inhibition of viral replication processes. ontosight.ai

As mentioned previously, the inhibition of host-cell kinases like PI4KIIIβ by pyrazolo[1,5-a]pyrimidine derivatives is a key strategy for their broad-spectrum antiviral activity against various RNA viruses, including rhinoviruses and potentially coronaviruses. uochb.czrsc.orggoogle.com Additionally, some derivatives have been specifically designed and synthesized as inhibitors of viral proteins, such as the respiratory syncytial virus (RSV) fusion protein. jst.go.jp These compounds have demonstrated potent anti-RSV activities with EC50 values in the nanomolar range, indicating their potential for development as antiviral therapeutics. jst.go.jp

Biological Activities and Therapeutic Potential of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives

The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities. nih.gov Specifically, compounds derived from pyrazolo[1,5-a]pyrimidin-7-amine have garnered attention for their significant therapeutic potential, particularly as antiviral and anti-inflammatory agents. nih.gov These molecules are recognized for their diverse pharmacological properties, which also include anticancer and kinase inhibitory effects. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been instrumental in understanding their geometry, electronic distribution, and chemical reactivity. Calculations are often performed using specific functionals, like B3LYP, and various basis sets to determine molecular properties in both gas and solvent phases.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

For pyrazolo[1,5-a]pyrimidine derivatives, analysis of the HOMO and LUMO electron densities reveals the sites most likely to act as electron donors (nucleophilic) and acceptors (electrophilic), respectively. This analysis demonstrates that charge transfer can occur within the molecule, a key factor in its photophysical properties and interaction with biological targets. For instance, studies on related pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrid dyes show an intramolecular charge transfer (ICT) process from the pyrazolo[1,5-a]pyrimidine core to the dioxaborinine ring, which is responsible for their fluorescence properties.

Table 1: Key Quantum Chemical Parameters Calculated for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives (A Related Scaffold)

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Indicates chemical reactivity and stability.
Chemical Hardness (η) Resistance to change in electron distribution A larger value indicates higher stability.
Chemical Softness (σ) Reciprocal of chemical hardness A larger value indicates higher reactivity.
Electronegativity (χ) Power of an atom to attract electrons Influences bond polarity and reactivity.

Note: Specific values are dependent on the exact derivative and the computational method used.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. These maps are calculated using DFT and are essential for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis helps identify the key hydrogen-bond acceptor and donor sites, which is crucial for designing inhibitors that can effectively bind to a target enzyme's active site. For example, the design of pyrazolo-pyrimidine inhibitors for the enzyme 11β-HSD1 was guided by optimizing the MEP to enhance hydrogen-bonding interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption and emission spectra. This method has been applied to pyrazolo[1,5-a]pyrimidine derivatives to understand their photophysical properties, such as UV-Vis absorption and fluorescence. Studies have shown that these compounds can be highly fluorescent, with their properties tunable by modifying substituents on the core structure. TD-DFT calculations have confirmed that the fluorescence in some derivatives arises from an intramolecular charge transfer (ICT) state, which can limit non-radiative decay pathways and lead to high fluorescence quantum yields.

Density Functional Theory (DFT)

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a pyrazolo[1,5-a]pyrimidin-7-amine derivative, and a biological macromolecule (receptor), typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. For pyrazolo[1,5-a]pyrimidin-7-amines, docking studies have been instrumental in identifying them as potent inhibitors for various protein targets.

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. MD simulations can be used to study the stability of a ligand-receptor complex, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. For instance, MD simulations have been used to understand the structural basis for the inhibition of Glycogen Synthase Kinase 3β (GSK3β) by this compound derivatives. Replica-exchange molecular dynamics (REMD) has been used to perform conformational analyses, revealing how modifications to the scaffold affect its three-dimensional shape and interaction with targets like the Respiratory Syncytial Virus (RSV) F protein.

Table 2: Examples of Molecular Docking and Dynamics Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Class Protein Target Method(s) Used Key Findings
2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines Cyclooxygenase-2 (COX-2) Molecular Docking Designed as potent and selective COX-2 inhibitors for anti-inflammatory activity.
This compound derivatives Glycogen Synthase Kinase 3β (GSK3β) Molecular Docking & MD Simulation Identified strong inhibitors and provided structural insights into the binding mode for lead optimization.
Pyrazolo[1,5-a]pyrimidine derivatives Cyclin-Dependent Kinase 2 (CDK2) & Tropomyosin Receptor Kinase A (TRKA) Molecular Docking Revealed binding modes similar to known inhibitors, supporting their potential as dual inhibitors for anticancer therapy.
Arylazopyrazolo[1,5-a]pyrimidines MurA Enzyme Molecular Docking Identified promising candidates that bind noncovalently to the enzyme's active site, suggesting antibacterial potential.

These

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies are frequently employed to understand how pyrazolo[1,5-a]pyrimidine derivatives bind to their protein targets. These studies have revealed that the pyrazolo[1,5-a]pyrimidine core is crucial for establishing key interactions within the active sites of various enzymes. For instance, in the context of protein kinase inhibition, the scaffold often participates in hydrogen bonding with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. nih.govmuni.cz

Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system significantly influence the binding affinity and selectivity. nih.gov For example, modifications at the C2, C5, and C7 positions have been shown to modulate interactions with the target protein through hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov In the development of PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position of the pyrazolo[1,5-a]pyrimidine core was found to be essential for forming a critical hydrogen bond with Val-828 in the hinge region of the enzyme. nih.gov Similarly, for Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is vital for hinge interaction with the Met592 residue. mdpi.com

Quantum mechanics-based scoring protocols have also been utilized to predict the binding affinities of newly designed pyrazolo[1,5-a]pyrimidine inhibitors. muni.cz These methods, while computationally more intensive, can provide a more accurate description of the physicochemical interactions governing ligand potency and specificity, thereby aiding in the lead optimization process. muni.cz

Table 1: Key Ligand-Protein Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives
Target ProteinKey Interacting Residue(s)Position of Interaction on ScaffoldType of InteractionReference
PI3KδVal-828C7-morpholineHydrogen Bond nih.gov
TrkMet592Core ScaffoldHinge Interaction mdpi.com
TrkAsn655-Fluorine Interaction mdpi.com
CDK2--Similar to lead inhibitors mdpi.com

Elucidation of Mechanism of Action

Computational studies have been instrumental in elucidating the mechanism of action for pyrazolo[1,5-a]pyrimidine-based compounds. For many derivatives targeting protein kinases, molecular modeling confirms an ATP-competitive mechanism of inhibition, where the compound occupies the ATP-binding pocket. nih.gov

In the case of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, computational analysis of different tautomeric forms was crucial. It was determined that specific tautomers are responsible for the observed biological activity, as methylation that locks the molecule into a specific tautomeric form can lead to a loss of activity. nih.govacs.org This highlights the importance of considering tautomerism in computational drug design.

Furthermore, molecular docking has been used to understand how novel arylazo-pyrazolo[1,5-a]pyrimidines inhibit the MurA enzyme, a key player in bacterial cell wall biosynthesis. These studies revealed that the compounds engage with crucial residues within the MurA active site, providing a clear hypothesis for their antibacterial action. nih.govacs.org

For potential antiviral applications, in silico screening of triazolo[1,5-a]pyrimidin-7-ones against the SARS-CoV-2 main protease (Mpro) identified compounds that could act as non-covalent inhibitors. Molecular dynamics simulations further validated the stable binding of these lead compounds to the enzyme's active site. nih.gov

Table 2: Computationally Elucidated Mechanisms of Action
Compound ClassTargetElucidated MechanismComputational MethodReference
Pyrazolo[1,5-a]pyrimidine derivativesProtein KinasesATP-competitive inhibitionMolecular Modeling nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosisInhibition by specific tautomersTautomer Analysis nih.govacs.org
Arylazo-pyrazolo[1,5-a]pyrimidinesMurA EnzymeBinding to active site residuesMolecular Docking nih.govacs.org
nih.govrsc.orgtriazolo[1,5-a]pyrimidin-7-onesSARS-CoV-2 MproNon-covalent inhibitionMolecular Docking & MD Simulations nih.gov

In Silico Screening and Virtual Library Design

The pyrazolo[1,5-a]pyrimidine scaffold serves as a valuable template for in silico screening and the design of virtual libraries to discover new bioactive molecules. High-throughput virtual screening of large compound databases against specific biological targets has successfully identified novel pyrazolo[1,5-a]pyrimidine-based hits.

For example, a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines were screened in silico as potential selective inhibitors of Janus kinase 3 (JAK3), an important target for inflammatory diseases. tandfonline.com This initial computational screening helps to prioritize compounds for synthesis and biological evaluation.

Furthermore, computational approaches are used to design focused libraries of pyrazolo[1,5-a]pyrimidine derivatives with a higher probability of being active. By starting with a known active scaffold, virtual libraries can be generated by adding a variety of substituents at different positions. These virtual compounds can then be docked into the target protein's active site to predict their binding affinity and guide the selection of the most promising candidates for synthesis. This strategy was employed in the development of novel Kv7/KCNQ potassium channel activators based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. ebi.ac.uk

The synthetic accessibility and the ability to introduce diverse substituents at multiple positions make the pyrazolo[1,5-a]pyrimidine core an ideal framework for virtual library design in the quest for new therapeutic agents. nih.govrsc.org

Experimental Techniques for Characterization and Biological Evaluation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These methods probe the molecular framework to provide a detailed "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize pyrazolo[1,5-a]pyrimidin-7-amine and its analogs. cdnsciencepub.comresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For instance, in the ¹H NMR spectrum of 6-(4-chlorophenyl)-2-methyl-3-phenylthis compound, the methyl protons appear as a singlet at 2.61 ppm, while the aromatic protons and the amine protons resonate in the range of 7.23-7.86 ppm and 7.49 ppm, respectively. The proton at the C5 position of the pyrimidine (B1678525) ring is observed as a singlet at 8.11 ppm. eurjchem.com The fine structure observed in the ¹H NMR spectrum, such as the small coupling of approximately 0.9 Hz between a methyl group at position 7 and the H-6 proton, can be used to distinguish between 5-methyl and 7-methyl isomers. researchgate.netcdnsciencepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their bonding environment. For example, in 6-(4-chlorophenyl)-2-methyl-3-phenylthis compound, the methyl carbon appears at 13.4 ppm, while the carbons of the pyrazolo[1,5-a]pyrimidine core and the phenyl rings resonate between 100.2 and 150.3 ppm. eurjchem.com The electron density at the C3 position of the pyrazolo[1,5-a]pyrimidine ring is evident in its ¹³C NMR spectrum, influencing its reactivity in electrophilic substitution reactions. rsc.org Detailed analysis of both one-bond and long-range ¹³C-¹H coupling constants, often determined through 2D NMR experiments, allows for the unambiguous assignment of all carbon resonances. cdnsciencepub.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolo[1,5-a]pyrimidine Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6-(4-Chlorophenyl)-2-methyl-3-phenylthis compound2.61 (s, 3H, CH₃), 7.23-7.25 (m, 1H, ArH), 7.42-7.44 (m, 2H, ArH), 7.49 (m, 4H, 2-ArH, 2-NH₂), 7.72-7.74 (m, 2H, ArH), 7.85-7.86 (m, 2H, Ar), 8.11 (s, 1H, C5-H)13.4, 100.2, 106.3, 124.5, 127.2, 127.3, 127.4, 128.1, 129.7, 131.8, 131.9, 143.6, 148.6, 148.8, 150.3

Data sourced from a study on the synthesis of substituted pyrazolo[1,5-a]pyrimidines. eurjchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. nih.gov The IR spectrum of a this compound derivative will typically show characteristic absorption bands. For example, the N-H stretching vibrations of the amine group are observed in the region of 3300–3400 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring system generally appear around 1600 cm⁻¹. For instance, in 6-(4-chlorophenyl)-2-methyl-3-phenylthis compound, the NH stretch is seen at 3344 cm⁻¹, the C=N stretch at 1601 cm⁻¹, and the C=C stretch at 1522 cm⁻¹. eurjchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides a mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. eurjchem.com For this compound derivatives, mass spectrometry is used to validate the molecular ion peak. For example, the mass spectrum of 6-(4-chlorophenyl)-2-methyl-3-phenylthis compound shows a molecular ion peak at m/z 334. eurjchem.com This technique is crucial for confirming the successful synthesis of the target compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for unambiguously determining the regioselectivity of reactions and understanding intermolecular interactions.

For instance, an X-ray crystallographic study of 6-(4-chlorophenyl)-2-methyl-3-phenylthis compound was performed to confirm the regioselectivity of its synthesis. The crystal structure revealed a triclinic space group P-1 with specific unit cell dimensions and bond angles, providing definitive proof of the molecular structure. eurjchem.com

Table 2: Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative

Parameter Value
Compound 6-(4-Chlorophenyl)-2-methyl-3-phenylthis compound
Crystal System Triclinic
Space Group P-1
a (Å) 8.0198(3)
b (Å) 14.0341(6)
c (Å) 14.2099(6)
α (°) 87.672(2)
β (°) 83.902(2)
γ (°) 89.120(2)
Volume (ų) 1588.87(11)

Data obtained from the X-ray crystallographic analysis of the specified compound. eurjchem.com

In Vitro Biological Assays

To evaluate the therapeutic potential of this compound derivatives, a variety of in vitro biological assays are employed. These assays assess the compound's ability to interact with specific biological targets, such as enzymes.

Enzyme Inhibition Assays (e.g., Kinase Assays, PfDHODH)

Enzyme inhibition assays are critical for determining the potency and selectivity of this compound derivatives as potential drug candidates. These compounds have been investigated as inhibitors of various enzymes, including protein kinases and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH).

Kinase Assays: Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of several protein kinases. nih.gov For example, derivatives of this scaffold have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. scispace.com The inhibitory activity is typically quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

PfDHODH Assays: Dihydroorotate dehydrogenase from the malaria parasite Plasmodium falciparum (PfDHODH) is a validated drug target. Inhibition of this enzyme disrupts pyrimidine biosynthesis in the parasite, leading to its death. Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit PfDHODH. The assay measures the enzymatic activity in the presence of varying concentrations of the inhibitor to determine its potency.

Cell-Based Assays (e.g., Cytotoxicity, Antiproliferation)

Cell-based assays are fundamental in the preliminary evaluation of the anticancer potential of this compound derivatives. These assays measure the ability of the compounds to inhibit cell growth (antiproliferative) or to directly kill cancer cells (cytotoxicity).

Antiproliferative and Cytotoxic Screening: A common method involves using the MTT assay to determine the IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their in vitro cytotoxic effects against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung). ekb.eg One derivative, 4d , showed significant antitumor efficacy with IC50 values of 0.72 μM against MCF-7 and 0.14 μM against HepG2 cells. ekb.eg Another study synthesized a library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines and screened them against the A2780 ovarian cancer cell line. byu.edu The most active compound, RD-I-53 , exhibited an EC50 value of 0.9 µM. byu.edu Further screening of RD-I-53 against the NCI-60 panel of human cancer cell lines revealed selective activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu

Clonogenic Survival Assays: To assess long-term effects on cell viability, clonogenic assays are employed. These assays measure the ability of a single cell to grow into a colony. A pyrazolo[1,5-a]pyrimidine derivative, 11b , was shown to inhibit the growth of UM-UC-3 and HSC-3 cancer cells in clonogenic assays with EC50 values of 0.914 and 0.600 μM, respectively, confirming its cellular activity is mediated through the inhibition of the Pim-1 kinase. nih.gov

Mechanism of Action in Cells: Cell-based assays are also used to confirm the mechanism of action. For example, selected pyrazolo[1,5-a]pyrimidine compounds that inhibit Pim-1 and Flt-3 kinases were shown to suppress the phosphorylation of the BAD protein, a downstream target of Pim-1, in a cell-based assay. nih.govrsc.org This provides evidence that the compounds are engaging their intended target within the cellular environment. nih.govrsc.org

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound Cell Line Assay IC50/EC50 (µM) Reference
4d MCF-7 (Breast) MTT 0.72 ekb.eg
4d HepG2 (Liver) MTT 0.14 ekb.eg
4d A549 (Lung) MTT 2.33 ekb.eg
RD-I-53 A2780 (Ovarian) --- 0.9 byu.edu
11b UM-UC-3 Clonogenic 0.914 nih.gov
11b HSC-3 Clonogenic 0.600 nih.gov

Whole-Cell Screening for Antimicrobial Activity

The antimicrobial properties of this compound derivatives are evaluated using whole-cell screening methods against various pathogens. researchgate.netbenthamdirect.com

High-Throughput Screening: High-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) has identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a potential lead for antitubercular agents. acs.orgnih.gov

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter. A study of novel pyrazolo[1,5-a]pyrimidine derivatives against several bacterial and fungal strains revealed that compounds 8b, 10e, 10i, and 10n were the most active against both Gram-positive and Gram-negative bacteria. researchgate.net In another study, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and showed potent in vitro growth inhibition of M. tb, with some compounds exhibiting sub-micromolar MIC values. semanticscholar.org

Activity Against Intracellular Bacteria: The efficacy of these compounds against bacteria residing within host cells is also critical. Selected pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives demonstrated promising activity against Mtb within macrophages. acs.orgnih.gov For instance, J774 murine macrophage cells were infected with Mtb H37Rv and treated with the compounds for 7 days to measure the survival of intracellular bacteria. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

Compound(s) Organism Activity Reference
8b, 10e, 10i, 10n Gram-positive and Gram-negative bacteria Most active in screen researchgate.net
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines Mycobacterium tuberculosis Potent in vitro growth inhibition semanticscholar.org
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives Mycobacterium tuberculosis (intracellular) Promising activity in macrophages acs.orgnih.gov

Selectivity Profiling against Kinase Panels

Given that many pyrazolo[1,5-a]pyrimidine derivatives are designed as kinase inhibitors, assessing their selectivity is crucial to minimize off-target effects. nih.govbiorxiv.orgscispace.com This is typically done by screening the compounds against a large panel of kinases. nih.govbiorxiv.org

Differential Scanning Fluorimetry (DSF): This technique is used for initial screening against a panel of kinases. A study on acyclic and macrocyclic pyrazolo[1,5-a]pyrimidines used DSF to screen compounds against 56 kinases, identifying several as potent CK2 inhibitors. biorxiv.org

KINOMEscan® Assay: This is a competitive binding assay platform that can screen compounds against a large number of kinases (e.g., 469 kinases). biorxiv.org Two compounds, IC19 (32) and IC20 (31) , were assessed for their selectivity against this extensive panel. The acyclic compound IC20 (31) demonstrated exceptional selectivity for CK2. biorxiv.org

Selectivity Score (S-score): This score quantifies the selectivity of a compound. For example, compound 11b , a Pim-1 inhibitor, was screened against a panel of 119 oncogenic kinases. nih.gov It potently inhibited Pim-1, and the selectivity score (S(50) = 0.14) indicated that the pyrazolo[1,5-a]pyrimidine core interacts selectively with Pim-1. nih.gov

Table 3: Kinase Selectivity of this compound Derivatives

Compound Primary Target Screening Method Key Findings Reference
IC20 (31) CK2 KINOMEscan® (469 kinases) Exclusive selectivity for CK2 biorxiv.org
IC19 (32) CK2 KINOMEscan® (469 kinases) Good selectivity (S35 = 0.07) biorxiv.org
11b Pim-1 Oncogenic kinase panel (119 kinases) Highly selective for Pim-1 (S(50) = 0.14) nih.gov

Ex Vivo and In Vivo Biological Evaluation

Following promising in vitro results, the evaluation of this compound derivatives proceeds to more complex biological systems.

Animal Models for Disease Treatment

Animal models are indispensable for evaluating the in vivo efficacy and tolerability of drug candidates.

Xenograft Models for Cancer: In these models, human tumor cells are implanted into immunocompromised mice. A potent RET kinase inhibitor, WF-47-JS03 (1) , demonstrated significant tumor regression in a RIE KIF5B-RET xenograft mouse model at a well-tolerated dose of 10 mg/kg. nih.gov This compound also showed exceptional efficacy in a disease-relevant LC-2 tumor tissue model. nih.gov Another study showed that certain pyrazolo[1,5-a]pyrimidine derivatives, acting as CK2 inhibitors, exhibited tumor growth inhibition when administered orally in a murine DLD-1 xenograft model. researchgate.net

Models for Other Diseases: The estradiol-induced murine uterine edema (UE) model has been used to assess the in vivo efficacy of compounds targeting VEGFR and PDGFR kinases. Compound 34a was effective in this model with an ED50 of 1.4 mg/kg. acs.org

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

In Vivo PK Studies: PK studies in Balb/c mice were conducted for the RET inhibitor WF-47-JS03 (1) . nih.gov A notable finding was its ability to penetrate the mouse brain, suggesting potential for treating brain metastases. nih.gov

In Vitro Metabolic Stability: Microsomal stability assays are used to predict in vivo metabolism. Some 3,5-diphenyl-N-(pyridin-2-ylmethyl)this compound analogues showed good stability in mouse and human liver microsomes, which is a favorable property for drug candidates. semanticscholar.org

Assessment of Toxicity and Side Effects (e.g., hERG liability)

Assessing the potential toxicity of new compounds is a critical step in drug development.

hERG Liability: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac function. Inhibition of this channel can lead to serious cardiac arrhythmias. An automated patch-clamp assay (QPatchHTX) is used to evaluate hERG inhibition. nih.gov One study found that a pyrazolo[1,5-a]pyrimidine with a basic tertiary amino group (compound 1 ) showed strong hERG inhibition (IC50 = 1.94 μM). nih.gov However, removing the basic moiety in other analogues completely addressed this liability, with some compounds showing no significant hERG inhibition at concentrations up to 30 μM. nih.gov Similarly, a series of 3-phenyl-N-(pyridin-2-ylmethyl)this compound analogues were found to have low hERG liability. semanticscholar.org

General Toxicity Studies: A 4-week mouse study of the RET inhibitor WF-47-JS03 (1) at a 10 mg/kg daily dose revealed no significant neuronal changes in the brain or gastrointestinal system, despite its brain penetration. nih.gov However, at higher doses, some adverse effects were observed in the pancreas, lymph nodes, and spleen. nih.gov

Future Directions and Challenges in Pyrazolo 1,5 a Pyrimidin 7 Amine Research

Optimization of Synthetic Pathways for Scalability and Sustainability

A primary challenge in the broader application of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives lies in the development of synthetic pathways that are not only efficient but also scalable and environmentally sustainable. Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and complex purification procedures, which limit their large-scale production. acs.orgacs.org

Future research is increasingly focused on "green chemistry" approaches. acs.orgmdpi.com These include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times while increasing yields and purity for compounds like 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. rsc.orgnih.gov

Ultrasonic Irradiation: Sonochemical methods offer a rapid and efficient alternative for the synthesis of pyrazolo[1,5-a]pyrimidines, often proceeding under mild conditions and with short reaction times. acs.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or without a solvent minimizes the use of volatile organic compounds, aligning with green chemistry principles. acs.orgmdpi.comrsc.org The use of Deep Eutectic Solvents (DES) has also emerged as a benign and effective medium for these syntheses. acs.org

The scalability of these optimized pathways is a critical consideration for industrial and pharmaceutical applications. acs.orgmdpi.com Research efforts are directed at ensuring that these green methods can be translated from laboratory-scale to large-scale production without compromising yield or purity. rsc.org

Addressing Drug Resistance and Off-Target Effects

While pyrazolo[1,5-a]pyrimidine derivatives have shown great promise as therapeutic agents, particularly as protein kinase inhibitors in cancer therapy, the development of drug resistance and the presence of off-target effects remain significant hurdles. nih.govrsc.orgresearchgate.netresearchgate.net

Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase. For example, while first-generation Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib (which features a pyrazolo[1,5-a]pyrimidine core) are effective, their use can be limited by the emergence of resistance mutations. mdpi.com The development of second- and third-generation inhibitors, such as Repotrectinib, is a key strategy to overcome this challenge. mdpi.com

Off-Target Effects: Lack of complete selectivity can lead to the inhibition of unintended kinases or other proteins, resulting in toxicity and adverse effects. nih.govrsc.org For example, some pyrazolo[1,5-a]pyrimidine-based Casein Kinase 2 (CK2) inhibitors have shown off-target activity against kinases like DAPK3, FLT3, and TBK1. biorxiv.org Future research must focus on designing molecules with higher selectivity to minimize these effects and improve the safety profile of potential drugs. rsc.orgresearchgate.net

Enhancing Drug Selectivity and Bioavailability

Improving the selectivity and bioavailability of pyrazolo[1,5-a]pyrimidine-based drug candidates is crucial for their clinical success. nih.govrsc.org Poor solubility and rapid metabolism are common challenges that can limit the oral bioavailability and in vivo efficacy of these compounds. mdpi.comacs.org

Strategies to enhance these properties include:

Structural Modification: SAR (Structure-Activity Relationship) studies guide the modification of the pyrazolo[1,5-a]pyrimidine scaffold to improve binding affinity and selectivity for the intended target. nih.govmdpi.com For instance, the introduction of a morpholine (B109124) group has been shown to reduce off-target effects in some Trk inhibitors. mdpi.com

Strategic Fluorination: The incorporation of fluorine atoms into the molecule can block sites of metabolic attack, thereby improving metabolic stability and in vivo half-life. mdpi.com This approach has been successfully used to enhance the pharmacokinetic profile of CSNK2 inhibitors. mdpi.com

Macrocyclization: Creating macrocyclic derivatives of pyrazolo[1,5-a]pyrimidines is an innovative strategy that can constrain the molecule's conformation, leading to improved selectivity and potency, as demonstrated in the development of selective ALK2 and FLT3 inhibitors. biorxiv.org

Formulation Strategies: Investigating advanced drug delivery systems can also help overcome poor solubility and enhance bioavailability.

The table below summarizes research findings on strategies to improve the properties of pyrazolo[1,5-a]pyrimidine derivatives.

StrategyExample Compound/SeriesTargetOutcome
Strategic Fluorination Compound 2 (pyrazolo[1,5-a]pyrimidine)CSNK2Improved in vivo metabolic stability and oral bioavailability compared to the parent compound. mdpi.com
Macrocyclization IC20 (31)CK2High in vitro potency and exclusive selectivity for CK2. biorxiv.org
Scaffold Modification Pyrazolo-pyridone inhibitorsDCN1-UBE2M25-fold improved plasma exposure and excellent oral bioavailability. acs.orgnih.gov
Substituent Modification Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkASignificantly enhanced enzymatic inhibition. mdpi.com

Exploration of Novel Biological Targets and Mechanisms

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that its therapeutic potential extends beyond its well-established role as a kinase inhibitor. researchgate.netresearchgate.net Future research is aimed at identifying novel biological targets and elucidating new mechanisms of action.

Promising areas of exploration include:

Antitubercular Agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antituberculosis leads. nih.govacs.org Notably, resistance to these compounds was linked to a mutation in an FAD-dependent hydroxylase (Rv1751), indicating a mechanism of action distinct from other agents sharing this core structure. nih.gov This highlights the potential for developing new anti-infective drugs with novel mechanisms to combat resistant strains.

Protein-Protein Interaction Inhibitors: Derivatives have been developed as potent inhibitors of the DCN1-UBC12 protein-protein interaction, a critical step in the neddylation pathway that regulates key cellular processes. nih.gov This opens up new avenues for therapeutic intervention in diseases driven by dysregulated protein degradation.

Other Kinase Families: While extensively studied as inhibitors for kinases like CK2, Pim-1, and Trks, there is potential to explore their activity against other kinase families that are implicated in various diseases. biorxiv.orgnih.govmuni.cz

Opioid Withdrawal Treatment: Preliminary research suggests that certain derivatives may have a role in managing opioid withdrawal symptoms, indicating a potential application in addiction medicine.

Application in Material Science (e.g., Photophysical Properties, Energetic Materials)

Beyond medicinal chemistry, the unique chemical structure of the pyrazolo[1,5-a]pyrimidine core has attracted significant attention in material science. researchgate.netmdpi.comencyclopedia.pub

Photophysical Properties: These compounds often exhibit interesting photophysical properties, making them promising candidates for use as fluorophores. mdpi.comencyclopedia.pub Their rigid, planar structure can be systematically modified to tune their absorption and emission characteristics for applications in imaging, sensing, and optoelectronics.

Energetic Materials: A particularly exciting and novel application is in the field of energetic materials. Researchers have synthesized pyrazolo[1,5-a]pyrimidine derivatives with a high density, excellent thermal stability, and powerful detonation properties, positioning them as potential next-generation explosives. acs.orgacs.orgrsc.orgresearchgate.netfigshare.com The fused-ring structure contributes to a high heat of formation and impressive energetic performance. rsc.org

The table below presents data on the properties of some energetic pyrazolo[1,5-a]pyrimidine derivatives.

Compound NameDensity (g·cm⁻³)Detonation Velocity (Vd, m·s⁻¹)Key Feature
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4)-8338Superior detonation performance compared to TATB. rsc.org
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5)-8097High positive heat of formation. rsc.org
2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine (6)->8699Significantly higher detonation velocity and thermal stability than similar fused-ring materials. acs.org
2,3-dinitro-6-(1H-tetrazol-5-yl)this compound (4)1.808508High density and detonation velocity approaching that of RDX. figshare.com
N-(7-amino-3-nitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-2-yl)nitramide (5)1.858698High density and detonation velocity approaching that of RDX. figshare.com

The exploration of functional group modifications on the pyrazolo[1,5-a]pyrimidine skeleton is a promising strategy to balance the inherent conflict between energy and safety in these materials. acs.org

Q & A

Q. What are the optimized synthetic routes for pyrazolo[1,5-a]pyrimidin-7-amine derivatives, and how does ultrasound irradiation enhance regioselectivity?

this compound derivatives are synthesized via a three-step, one-pot procedure starting from enaminones and hydrazine hydrate. Ultrasound irradiation accelerates reaction rates by inducing cavitation, generating localized hot spots (~5000°C) that enhance regioselectivity and reduce reaction times. Key intermediates like 5-methyl-4-phenyl-1H-pyrazol-3-amine are formed under reflux, followed by condensation with formylated compounds in aqueous KHSO3. Yields exceed 60% with high purity, validated by IR, NMR, and mass spectrometry .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound derivatives?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, NH2 groups at δ 5.5–6.0 ppm).
  • IR spectroscopy : Detects amine N–H stretches (~3300–3400 cm⁻¹) and C=N/C–N vibrations (~1600 cm⁻¹).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for 7c at m/z 366.1). Cross-referencing with X-ray data ensures accuracy .

Q. What substituent modifications influence the physicochemical properties of this compound derivatives?

Substituents at positions 2, 3, and 6 significantly alter solubility and bioactivity:

  • Electron-withdrawing groups (e.g., 4-Cl, 4-F) improve metabolic stability.
  • Hydrophobic groups (e.g., trifluoromethyl, aryl) enhance membrane permeability.
  • Aminoalkyl side chains (e.g., N,N-dimethyl-N’-ethane-1,2-diamine) increase water solubility. Comparative studies show trifluoromethyl groups improve kinase selectivity .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in regioselectivity during this compound synthesis?

Single-crystal X-ray diffraction (e.g., compound 7c) confirms regioselectivity by mapping bond angles and lattice parameters (triclinic, space group P-1). For 7c, the pyrazole-pyrimidine fusion angle is 87.67°, with Cl substituents occupying equatorial positions. This data resolves competing cyclization pathways and validates DFT-predicted geometries .

Q. What in vitro models are used to evaluate the anti-mycobacterial activity of this compound derivatives?

Derivatives are screened against Mycobacterium tuberculosis (M. tb) using:

  • Thallium flux assays : Measures K⁺ ion channel blockade (IC50 < 1 µM for 3-(4-F)phenyl analogs).
  • Microsomal stability tests : Mouse/human liver microsomes assess metabolic degradation (t₁/₂ > 60 min for 5-alkyl substituents).
  • hERG inhibition assays : Ensures cardiac safety (IC50 > 10 µM). Top candidates exhibit MIC values < 0.5 µg/mL against drug-resistant strains .

Q. How are structure-activity relationships (SAR) developed for this compound kinase inhibitors?

SAR studies focus on:

  • Position 3 : Aryl groups (e.g., 4-Cl-phenyl) improve CDK9 inhibition (Ki = 12 nM).
  • Position 7 : Pyridylmethylamine substituents enhance B-Raf binding (IC50 = 8 nM).
  • Position 5 : Methyl or ethyl groups reduce off-target effects. Computational docking (e.g., Glide XP) correlates substituent bulk with ATP-binding pocket occupancy .

Q. What strategies mitigate poor oral bioavailability in this compound-based drug candidates?

  • Prodrug design : Esterification of amine groups (e.g., morpholine carbamates) improves intestinal absorption.
  • Lipid nanoparticle encapsulation : Increases plasma half-life from 2 to 8 hours in murine models.
  • CYP3A4 inhibition : Co-administration with ritonavir reduces first-pass metabolism .

Methodological Considerations

Q. How are conflicting spectral data resolved during structural elucidation?

Discrepancies between calculated and observed NMR shifts are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and quaternary carbons.
  • X-ray powder diffraction : Differentiates polymorphic forms (e.g., enantiotropic transitions in 7c).
  • Isotopic labeling : ¹⁵N-tracing confirms amine participation in tautomerism .

Q. What computational tools predict the pharmacokinetic profiles of this compound derivatives?

  • ADMET Predictor™ : Estimates logP (1.5–3.2), plasma protein binding (>90%), and CNS permeability.
  • Molinspiration : Scores drug-likeness (e.g., >0.5 for 85% of analogs).
  • SwissADME : Flags PAINS liabilities (e.g., nitro groups) .

Tables

Table 1. Key Physicochemical Properties of Selected Derivatives

Compound IDSubstituentslogPSolubility (µg/mL)MIC (M. tb)
7c6-(4-Cl-phenyl), 2-methyl3.112.40.3
245-Cl, thiophen-2-ylmethyl2.818.90.5
10d3-p-tolylazo2.58.7N/A

Table 2. Crystallographic Data for Compound 7c

ParameterValue
Space groupP-1
a, b, c (Å)8.0198, 14.0341, 14.2099
α, β, γ (°)87.672, 83.902, 89.120
R1 (I > 2σ(I))0.0486
wR2 (all data)0.1320

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.